molecular formula C17H13FN2 B8328272 3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine

3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine

Cat. No.: B8328272
M. Wt: 264.30 g/mol
InChI Key: FGBOCGXIYSACDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C17H13FN2 and its molecular weight is 264.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13FN2

Molecular Weight

264.30 g/mol

IUPAC Name

3-(2-fluoro-4-phenylphenyl)pyridin-2-amine

InChI

InChI=1S/C17H13FN2/c18-16-11-13(12-5-2-1-3-6-12)8-9-14(16)15-7-4-10-20-17(15)19/h1-11H,(H2,19,20)

InChI Key

FGBOCGXIYSACDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=C(N=CC=C3)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-bromopyridin-2-amine (1.0 g) in 1,2-dimethoxyethane (50 mL) were added 3-fluorobiphenyl-4-ylboronic acid (1.623 g), sodium carbonate (1.225 g), tetrakis(triphenylphosphine)palladium(0) (0.334 g), and water (10 mL) at room temperature. The reaction mixture was stirred under a nitrogen atmosphere at 80° C. for 4 hr, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by recrystallization (THF/diisopropyl ether) to give the title compound (1.528 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.623 g
Type
reactant
Reaction Step One
Quantity
1.225 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.334 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromopyridin-2-amine (1.0 g) in 1,2-dimethoxyethane (50 mL) were added 3-fluorobiphenyl-4-ylboronic acid (1.623 g), sodium carbonate (1.225 g), tetrakis(triphenylphosphine)palladium(D) (0.334 g), and water (10 mL) at room temperature. The reaction mixture was stirred under a nitrogen atmosphere at 80° C. for 4 hr, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by recrystallization (THF/diisopropyl ether) to give the title compound (1.528 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.623 g
Type
reactant
Reaction Step One
Quantity
1.225 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)palladium(D)
Quantity
0.334 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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